

The Discovery and Synthesis of HSD17B13 Inhibitor BI-3231: A Technical Guide

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Compound of Interest		
Compound Name:	Hsd17B13-IN-94	
Cat. No.:	B12363697	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of BI-3231, a potent and selective inhibitor of 17β -hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases, making well-characterized chemical probes like BI-3231 invaluable for further biological exploration.

Discovery of BI-3231

The journey to identify BI-3231 began with the recognition of HSD17B13 as a potential drug target, largely informed by genome-wide association studies (GWAS) that linked loss-of-function variants of the HSD17B13 gene to a reduced risk of chronic liver disease.[1][2] The discovery of BI-3231 followed a systematic drug discovery cascade, from high-throughput screening to lead optimization.

High-Throughput Screening (HTS)

A high-throughput screening campaign was initiated to identify inhibitors of HSD17B13. The assay utilized purified human HSD17B13 enzyme with estradiol as the substrate and NAD+ as the cofactor.[2] This screening of approximately 3.2 million compounds led to the identification of a weakly active alkynyl phenol compound, designated as compound 1, with an IC50 value of $1.4 \, \mu M.[2][3]$ This compound served as the starting point for a focused lead optimization program.



Lead Optimization

Subsequent structure-activity relationship (SAR) studies were conducted to improve the potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) properties of the initial hit. This optimization process led to the synthesis of compound 45, now known as BI-3231.[2] [3] BI-3231 demonstrated significantly improved potency and a more favorable overall profile compared to the initial screening hit.

Synthesis of BI-3231

The chemical synthesis of BI-3231 (compound 45) is a multi-step process. The following scheme outlines the key transformations with the specified reagents and conditions.

- Step a: MeSO2Cl, NEt3, CH2Cl2, 90% yield
- Step b: N,O-bis(trimethylsilyl)acetamide, MeCN, 76% yield
- Step c: Etl, K2CO3, DMF, 69% yield
- Step d:--INVALID-LINK--palladium(II) dichloride, EtOH, water, 51% yield
- Step e: 1-(chloromethyl)-4-methoxybenzene, K2CO3, MeCN, quantitative yield
- Step f: n-BuLi, tetrahydrofuran (THF), -78 °C, trimethyl borate, then 4 M HCl, 91% yield
- Step g: trifluoroacetic acid (TFA), CH2Cl2, 69% yield[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-3231 and a more recent inhibitor, compound 32, for comparison.

Table 1: In Vitro Potency and Selectivity



Compound	Target	IC50 (nM)	Ki (nM)	Selectivity vs. HSD17B11 (IC50)
BI-3231	hHSD17B13	1[1]	0.7	>10 μM[4]
mHSD17B13	13[1]	-	-	
Compound 32	hHSD17B13	2.5[5]	-	-

Table 2: In Vitro DMPK and Physicochemical Properties of BI-3231

Parameter	Human	Mouse
Hepatocyte Stability (% QH)	58	57
Plasma Protein Binding (%)	90.9	87.1
CYP3A4 Inhibition (IC50, μM)	>50	>50
CYP2C8 Inhibition (IC50, μM)	>50	>50
CYP2C9 Inhibition (IC50, μM)	>50	>50
CYP2C19 Inhibition (IC50, μM)	>50	45.8
CYP2D6 Inhibition (IC50, μM)	>50	>50
hERG Inhibition (IC50, μM)	>10	-

(Data from[6])

Table 3: In Vivo Pharmacokinetics of BI-3231 in Mice



Parameter	Value
Clearance (% QH)	126.7
Volume of Distribution (Vss, L/kg)	1.4
Mean Residence Time (i.v., h)	0.2
Tmax (p.o., h)	0.25
Oral Bioavailability (F, %)	10

(Data from[6])

Experimental Protocols High-Throughput Screening Protocol for HSD17B13 Inhibitors

- Compound Plating: Dispense test compounds into 1536-well microtiter plates.
- Enzyme and Substrate Preparation: Prepare a solution containing purified recombinant human HSD17B13 enzyme, estradiol (substrate), and NAD+ (cofactor) in assay buffer (40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[7]
- Reaction Initiation: Add 6 μL of the enzyme/substrate/cofactor solution to each well of the compound-spotted plates.[3]
- Incubation: Incubate the plates at room temperature.
- Detection: Utilize a suitable detection method to measure the formation of the reaction product (estrone) or the conversion of NAD+ to NADH. For the discovery of BI-3231, a MALDI-based readout was employed.[3] An alternative is a luminescence-based assay like the NAD-Glo™ assay.[7]
- Data Analysis: Calculate the percent inhibition for each compound relative to control wells (no compound).

NAD/NADH-Glo™ Assay for HSD17B13 Activity

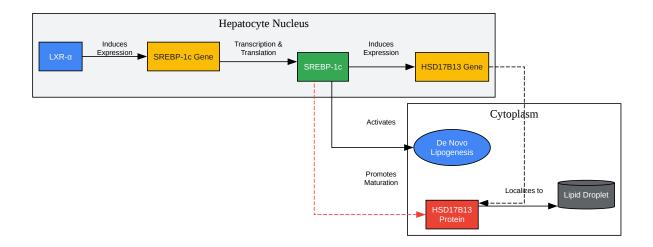


This protocol is adapted for measuring HSD17B13 activity, which produces NADH.

- Reaction Setup: In a 96-well or 384-well white luminometer plate, set up the enzymatic reaction containing assay buffer, HSD17B13 enzyme, estradiol, NAD+, and the test inhibitor at various concentrations.[7]
- Enzymatic Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for NADH production.
- Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's protocol (Promega).[8]
- Detection: Add a volume of the detection reagent equal to the volume of the enzymatic reaction in each well.
- Incubation: Incubate at room temperature for 30 to 60 minutes.
- Luminescence Reading: Measure the luminescence using a plate reader. The light signal is proportional to the amount of NADH produced.
- Data Analysis: Determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.

Visualizations HSD17B13 Signaling Pathway



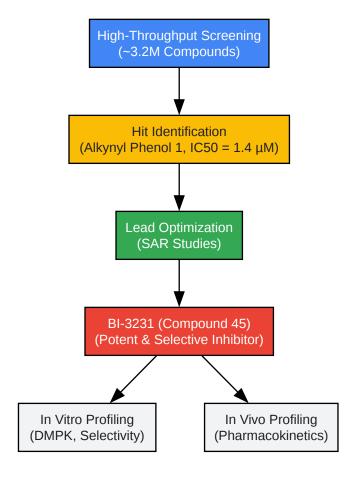


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Caption: Proposed HSD17B13 signaling pathway in hepatocytes.

BI-3231 Discovery Workflow





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Caption: Workflow for the discovery of BI-3231.

BI-3231 Synthesis Overview



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